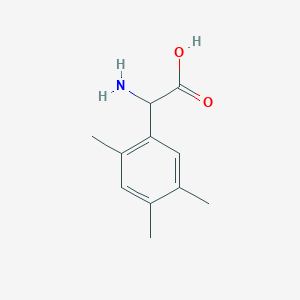

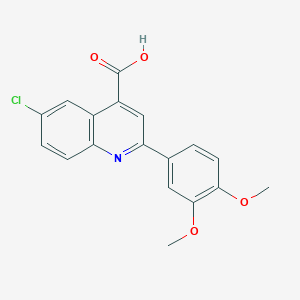

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

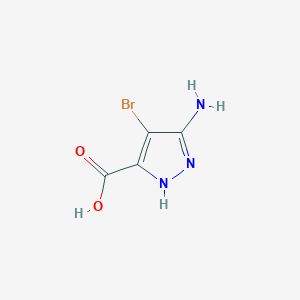

The compound 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that is structurally characterized by the presence of a chloro group at the 6-position, a dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring system. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the case of similar compounds, a general three-step one-pot synthesis has been reported for the production of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This method starts with ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and involves reactions with aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, tolerance of a wide range of substituents, and good yields, indicating potential for the synthesis of related compounds like 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents such as chloro and dimethoxyphenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The exact molecular structure analysis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would require detailed spectroscopic and crystallographic studies to determine the orientation of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to the reactive sites present on the ring system. For instance, the carboxylic acid group can be involved in esterification reactions, as seen with the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The chloro group at the 6-position could also be reactive, potentially undergoing substitution reactions that could be utilized in the synthesis of more complex quinoline compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts with bases. The dimethoxyphenyl group could contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents. The chloro group could impact the compound's reactivity and its ability to undergo further chemical transformations. These properties are essential for understanding the compound's behavior in various environments and could be critical for its application in medicinal chemistry .

科学的研究の応用

Synthesis and Anticancer Properties

Research shows significant interest in derivatives of quinoline-4-carboxylic acid for their potential in cancer treatment. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 2-(3,4-dimethoxyphenyl) substitution. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Novel Synthesis Techniques

Klásek et al. (2003) explored new methods for synthesizing derivatives of quinoline, focusing on 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research contributes to the development of new synthetic pathways for quinoline derivatives (Klásek et al., 2003).

Antimalarial Activity

Research by Görlitzer et al. (2006) on thieno[3,4-c]quinoline derivatives, including those with chloro and amino substitutions, showed promising antimalarial activity. This study suggests the potential use of quinoline derivatives in developing new antimalarial drugs (Görlitzer et al., 2006).

Antibacterial Applications

Raghavendra et al. (2006) synthesized a series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, assessing their antibacterial activity. This research indicates that quinoline derivatives could be effective in creating new antibacterial agents (Raghavendra et al., 2006).

特性

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEHNXNTFNLQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404405 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

19021-16-0 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。